

Binimetinib as a selective MEK1/2 inhibitor preclinical data

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Compound of Interest		
Compound Name:	Binimetinib	
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Binimetinib: A Preclinical In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the preclinical data for **binimetinib**, a potent and selective inhibitor of MEK1 and MEK2. The information presented herein focuses on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used in its preclinical evaluation.

Introduction

Binimetinib (also known as MEK162 or ARRY-162) is an orally available, small-molecule inhibitor of the mitogen-activated protein kinase (MAPK) kinases MEK1 and MEK2.[1] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer, often due to mutations in BRAF or NRAS genes.[1][2] [3] **Binimetinib**'s development was aimed at targeting this pathway to inhibit tumor cell proliferation and survival.[1][3] Preclinical data have demonstrated its efficacy as a single agent and in combination with other targeted therapies, such as BRAF inhibitors.[4][5]

Mechanism of Action

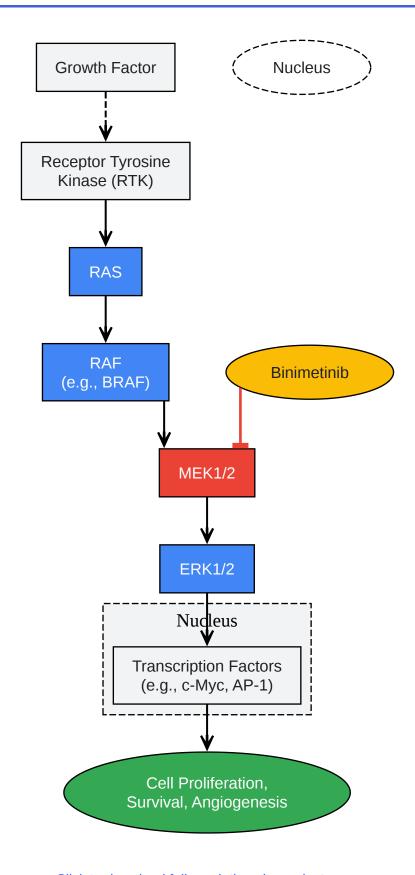






Binimetinib is a noncompetitive, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of the MEK1 and MEK2 enzymes.[1][4] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its ability to phosphorylate its only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2.[1][3][4] The inhibition of ERK phosphorylation blocks the downstream signaling cascade, which ultimately leads to the inhibition of growth factor-mediated cell signaling, resulting in reduced tumor cell proliferation and survival.[1][2][4]





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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of **Binimetinib** on MEK1/2.

Quantitative Preclinical Data

The preclinical activity of **binimetinib** has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of Binimetinib

Parameter	Value	Cell Lines <i>l</i> Conditions	Reference
MEK1/2 IC50	12 nM	Cell-free enzymatic assay	[6]
Cell Proliferation IC50	30 - 250 nM	BRAF- and NRAS- mutant cell lines (HT29, Malme-3M, SKMEL2, COLO205, A375)	[6]
Cell Proliferation IC50	8 nM - 1.16 μM	Neuroblastoma cell lines	[7]
Kinase Selectivity	No significant inhibition	Against a panel of 220 other serine/threonine and tyrosine kinases at up to 20 μM	[6]

Table 2: In Vivo Efficacy of Binimetinib in Xenograft Models



Tumor Model	Dosing Regimen	Outcome	Reference
BRAF-mutant murine xenografts	3 to 30 mg/kg daily for 21 days	Dose-dependent inhibition of tumor growth and in vivo ERK phosphorylation	[4][6]
BRAF V600E mutant human melanoma xenografts	Combination with Encorafenib	Greater anti-tumor activity and delayed emergence of resistance compared to either drug alone	[4]
NRAS-mutant melanoma xenografts	8 mg/kg twice daily	Reduced tumor growth	[8][9]
Orthotopic GBM8 murine model	Combination with radiation	Delayed tumor growth and prolonged survival	[2]

Table 3: Preclinical and Clinical Pharmacokinetic Parameters of Binimetinib



Parameter	Value	Species	Reference
Oral Bioavailability	~50%	Human	[6][10]
Time to Max. Concentration (T _{max})	1.6 hours	Human	[4]
Terminal Half-life (t1/2)	3.5 hours	Human	[4][11]
Apparent Clearance (CL/F)	20.2 L/h	Human	[4]
Plasma Protein Binding	97%	Human	[4]
Primary Metabolism Pathway	Glucuronidation (UGT1A1 accounts for ~61%)	Human	[4][6]
Other Metabolic Pathways	N-dealkylation, amide hydrolysis (via CYP1A2 and CYP2C19)	Human	[4][6]
Excretion	62% in feces (32% unchanged), 31% in urine (6.5% unchanged)	Human	[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to evaluate **binimetinib**.

- 4.1 MEK1/2 Kinase Inhibition Assay (Cell-Free)
- Objective: To determine the direct inhibitory activity of binimetinib on MEK1/2 enzymes.
- Methodology:



- Reagents: Recombinant active MEK1 or MEK2 enzyme, inactive ERK2 as a substrate,
 ATP, and binimetinib at various concentrations.
- Procedure: The MEK enzyme is incubated with varying concentrations of binimetinib in an assay buffer.
- The kinase reaction is initiated by adding a mixture of ATP and the ERK2 substrate.
- The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated, and the amount of phosphorylated ERK2 (p-ERK) is quantified.
- Detection: Quantification of p-ERK can be performed using methods such as ELISA with a specific antibody against p-ERK, or by Western blot.
- Data Analysis: The concentration of binimetinib that inhibits 50% of MEK activity (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the compound.

4.2 Cell Proliferation Assay (MTT/MTS Assay)

- Objective: To measure the effect of binimetinib on the viability and proliferation of cancer cell lines.
- Methodology:
 - Cell Culture: Cancer cell lines (e.g., BRAF-mutant A375 melanoma cells) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.
 - Treatment: After allowing cells to adhere overnight, the media is replaced with fresh media containing serial dilutions of **binimetinib**. Control wells receive media with DMSO (vehicle).
 - Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

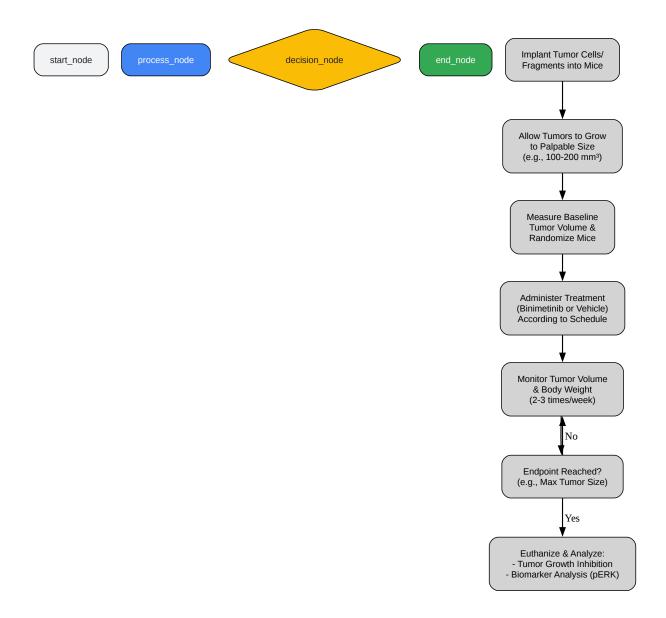


- Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
- Measurement: After a further incubation period (2-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
- Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting viability against the log concentration of binimetinib.

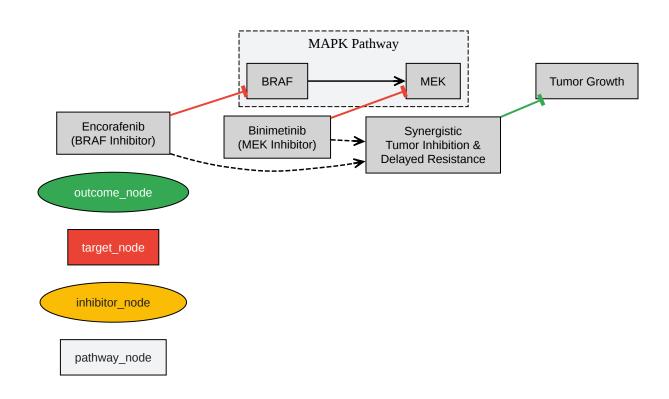
4.3 Tumor Xenograft Study

- Objective: To evaluate the in vivo anti-tumor efficacy of binimetinib.
- Methodology:
 - Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
 - Tumor Implantation: Human cancer cells or fragments from a patient's tumor (patientderived xenograft, PDX) are implanted subcutaneously into the flank of the mice.
 - Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
 - Treatment: Mice are randomized into treatment groups (e.g., vehicle control, binimetinib at different doses). Binimetinib is typically administered orally via gavage on a specified schedule (e.g., daily or twice daily).[8]
 - Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
 - Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
 - Data Analysis: Tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.









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